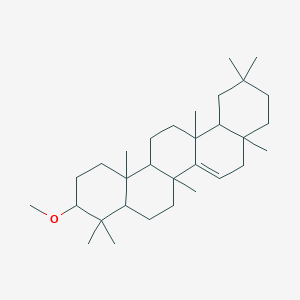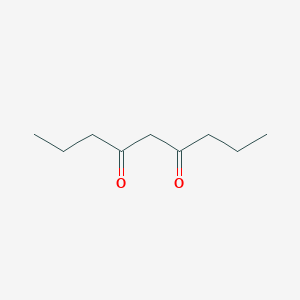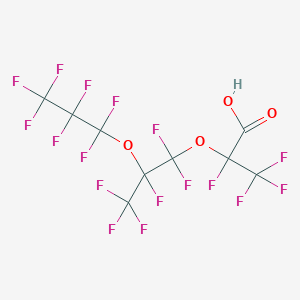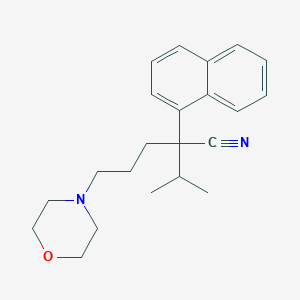
β-D-xylopyranoside de benzyle
Vue d'ensemble
Description
Benzyl b-D-xylopyranoside is a complex organic compound that belongs to the class of oxanes. This compound is characterized by its phenylmethoxy group attached to an oxane ring with three hydroxyl groups. It is often used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Applications De Recherche Scientifique
Benzyl b-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound is used in the study of carbohydrate-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
Benzyl Beta-D-Xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . Proteoglycans are present in all mammalian cells, usually located in extracellular matrices or on cell surfaces, where they are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .
Mode of Action
Benzyl Beta-D-Xylopyranoside interacts with its targets by inducing glycosaminoglycan (GAG) chain synthesis independently of a proteoglycan core protein . This interaction results in changes to the structure of the proteoglycans, which can have significant effects on their function.
Biochemical Pathways
The compound affects the biosynthesis of glycosaminoglycans . The biosynthesis is initiated by the addition of a xylose residue to the core protein, followed by galactosylation of the xylose by the galactosyltransferase β4GalT7 . Thereafter, an additional galactose residue and a glucuronic acid residue are added, altogether constituting the tetrasaccharide from which polymerization occurs .
Pharmacokinetics
The compound’s interaction with proteoglycans suggests that it may be distributed widely throughout the body, given the ubiquitous presence of these macromolecules .
Result of Action
The primary molecular effect of Benzyl Beta-D-Xylopyranoside’s action is the induction of GAG chain synthesis . This can lead to changes in the structure and function of proteoglycans, potentially affecting a wide range of biological processes. For instance, it has been shown that certain xylosides can have a tumor-selective growth inhibitory effect both in vitro and in vivo .
Analyse Biochimique
Biochemical Properties
Benzyl Beta-D-Xylopyranoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies to assess the reactivity of secondary hydroxyl groups at the C2, C3, and C4 positions . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of Benzyl Beta-D-Xylopyranoside on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a tumor-selective growth inhibitory effect both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of action of Benzyl Beta-D-Xylopyranoside involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to react with β-O-4-type quinone methide, elucidating the reactivities of secondary hydroxyl groups .
Temporal Effects in Laboratory Settings
The effects of Benzyl Beta-D-Xylopyranoside change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Benzyl Beta-D-Xylopyranoside vary with different dosages in animal models. Studies have shown that it has a tumor-selective growth inhibitory effect, suggesting that its effects may be dose-dependent .
Metabolic Pathways
Benzyl Beta-D-Xylopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzyl Beta-D-Xylopyranoside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzyl Beta-D-Xylopyranoside and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl b-D-xylopyranoside typically involves the protection of hydroxyl groups and the introduction of the phenylmethoxy group. One common method involves the use of benzyl chloride in the presence of a base to introduce the phenylmethoxy group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Benzyl b-D-xylopyranoside often involves large-scale synthesis using automated reactors. The process includes the protection of hydroxyl groups, introduction of the phenylmethoxy group, and subsequent deprotection steps. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl b-D-xylopyranoside undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Benzyl b-D-xylopyranoside is unique due to its specific stereochemistry and the presence of the phenylmethoxy group. This configuration allows for specific interactions with enzymes and other molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-WRWGMCAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909558 | |
| Record name | Benzyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10548-61-5 | |
| Record name | Benzyl-beta-D-xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)









